Lipophilicity Advantage over Des-Chloro Analog
The introduction of a chlorine atom in 4-chloro-3-(2-formylphenyl)benzoic acid increases the computed octanol–water partition coefficient (XLogP3) to 3.3, compared with 2.5 for the des-chloro analog 3-(2-formylphenyl)benzoic acid [1][2]. This +0.8 log unit difference is consistent with the well-established effect of aryl chlorine substitution on lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-(2-formylphenyl)benzoic acid (des-chloro): XLogP3 = 2.5 |
| Quantified Difference | Δ XLogP3 = +0.8 log units (higher for target) |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (release 2021.05.07) |
Why This Matters
A higher logP value prospectively translates to enhanced passive membrane permeability, making the chlorinated scaffold a more suitable starting point for cell-permeable chemical probes or prodrugs.
- [1] PubChem. 4-Chloro-3-(2-formylphenyl)benzoic acid. PubChem CID 53225127. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53225127 View Source
- [2] PubChem. 3-(2-formylphenyl)benzoic Acid. PubChem CID 2759215. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2759215 View Source
